Cas no 1416714-18-5 (6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine)

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine
-
- MDL: MFCD22689851
- インチ: 1S/C11H12BrN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
- InChIKey: CLYSLNLSWZCUMZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C2C=NN(C2=N1)C1CCCCO1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 253
- トポロジー分子極性表面積: 39.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B013742-100mg |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |
1416714-18-5 | 100mg |
$ 760.00 | 2022-06-01 | ||
TRC | B013742-50mg |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine |
1416714-18-5 | 50mg |
$ 460.00 | 2022-06-01 | ||
Matrix Scientific | 219292-500mg |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, 95% min |
1416714-18-5 | 95% | 500mg |
$945.00 | 2023-09-06 | |
Matrix Scientific | 219292-1g |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, 95% min |
1416714-18-5 | 95% | 1g |
$1470.00 | 2023-09-06 |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridineに関する追加情報
Introduction to 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 1416714-18-5)
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, a compound with the CAS number 1416714-18-5, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthetic routes, biological properties, and recent research advancements of this compound.
The chemical structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is characterized by a pyrazolo[3,4-b]pyridine core with a bromine substituent at the 6-position and a tetrahydro-2H-pyran-2-yl group at the 1-position. The presence of these functional groups imparts unique physical and chemical properties to the molecule, making it an attractive candidate for various biochemical studies and drug development initiatives.
The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied in recent years. One common approach involves the reaction of 6-bromopyrazolo[3,4-b]pyridine with tetrahydro-2H-pyran in the presence of a suitable catalyst. This method offers high yields and good selectivity, making it a preferred route for large-scale production. Additionally, alternative synthetic strategies have been explored to enhance the efficiency and sustainability of the process, such as using green chemistry principles and catalytic systems.
In terms of biological activity, 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in several diseases. For instance, it has been reported to exhibit potent inhibitory activity against kinases involved in cancer signaling pathways. This makes it a valuable lead compound for the development of targeted therapies.
Recent research has also focused on the pharmacokinetic properties of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have shown that this compound has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make it a promising candidate for further clinical evaluation.
The therapeutic applications of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine are not limited to cancer treatment alone. Researchers have also explored its potential in other areas such as neurodegenerative diseases and inflammatory disorders. For example, studies have indicated that this compound can modulate certain neurotransmitter systems and reduce inflammation in animal models. These findings suggest that it may have broad-spectrum therapeutic benefits.
In conclusion, 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 1416714-18-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the field.
1416714-18-5 (6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine) 関連製品
- 1804705-12-1(4-Chloro-5-(difluoromethyl)-2-(fluoromethyl)pyridine)
- 66760-72-3(4'-Hydroxy-4-methoxydihydrochalcone)
- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)
- 71580-43-3(1H-Pyrrole, 3-ethynyl-)
- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 2416235-36-2(2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride)
- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)
- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)
- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)




